Cas no 796069-97-1 (1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-)

1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]- structure
796069-97-1 structure
Product name:1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-
CAS No:796069-97-1
MF:C22H20N5O2F3
MW:443.4217
CID:834198
PubChem ID:59749702

1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-
    • 1H-Pyrazole-4-carboxaMide, N-[5-[(cyclopropylaMino)carbonyl]-2-Methylphenyl]-5-Methyl-1-[3-(trifluoroMethyl)-2-pyridiny...
    • N-[5-(Cyclopropylcarbamoyl)-2-methylphenyl]-5-methyl-1-[3-(triflu oromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide
    • N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-Pyrazole-4-carboxamide
    • 796069-97-1
    • N-(5-(Cyclopropylcarbamoyl)-2-methyl-phenyl)-5-methyl-1-(3-(trifluoromethyl)-2-pyridyl)pyrazole-4-carboxamide
    • 1H-Pyrazole-4-carboxamide,N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-
    • HF5XSJ9K57
    • n-(5-(cyclopropylcarbamoyl)-2-methylphenyl)-5-methyl-1-(3-(trifluoromethyl)pyridin-2-yl)-1h-pyrazole-4-carboxamide
    • SCHEMBL3151705
    • BMS626531
    • 1H-Pyrazole-4-carboxamide, N-(5-((cyclopropylamino)carbonyl)-2-methylphenyl)-5-methyl-1-(3-(trifluoromethyl)-2-pyridinyl)-
    • BDBM50492386
    • PD132966
    • UNII-HF5XSJ9K57
    • ZZZJRULMCGMYRH-UHFFFAOYSA-N
    • CHEMBL2401979
    • BMS-626531
    • N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide
    • Inchi: InChI=1S/C22H20F3N5O2/c1-12-5-6-14(20(31)28-15-7-8-15)10-18(12)29-21(32)16-11-27-30(13(16)2)19-17(22(23,24)25)4-3-9-26-19/h3-6,9-11,15H,7-8H2,1-2H3,(H,28,31)(H,29,32)
    • InChI Key: ZZZJRULMCGMYRH-UHFFFAOYSA-N
    • SMILES: CC1=C(NC(C2=C(N(N=C2)C3=C(C(F)(F)F)C=CC=N3)C)=O)C=C(C(NC4CC4)=O)C=C1

Computed Properties

  • Exact Mass: 443.15690938g/mol
  • Monoisotopic Mass: 443.15690938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 702
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.9Ų
  • XLogP3: 3.5

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD